syn-Norgestimate is a synthetic progestin, primarily used in hormonal contraceptives. It is a derivative of norgestrel and is characterized by its progestogenic activity, which is essential for regulating various reproductive functions. This compound is known for its selective action on progesterone receptors, making it a crucial component in combination oral contraceptives and hormone replacement therapies.
Norgestimate is classified as a progestogen, specifically a synthetic variant of the natural hormone progesterone. It is marketed under various brand names, including Ortho Tri-Cyclen. The compound's structure allows it to function effectively in conjunction with estrogens to prevent ovulation and manage menstrual cycles.
The synthesis of syn-Norgestimate typically involves several steps, including the formation of the oxime derivative from norgestrel. The following methods are commonly employed:
The molecular formula of syn-Norgestimate is , with a molecular weight of 373.48 g/mol. The structural representation can be described as follows:
syn-Norgestimate undergoes various chemical reactions during its metabolic process:
The mechanism by which syn-Norgestimate exerts its effects primarily involves:
The pharmacokinetics of syn-Norgestimate indicate that it is rapidly metabolized into active forms, predominantly norelgestromin, which has a higher affinity for progesterone receptors than syn-Norgestimate itself .
syn-Norgestimate is widely used in:
Systematic Nomenclature:syn-Norgestimate is formally designated as (17α)-17-(Acetyloxy)-13-ethyl-18,19-dinorpregn-4-en-20-yn-3-one 3-oxime. Its molecular formula is C₂₃H₃₁NO₃, with a molecular weight of 369.50 g/mol. The "syn" prefix specifies the E-configuration of the oxime group at position C3, a critical feature distinguishing it from the alternative "anti" isomer [5] [8].
Structural Features:
Metabolic Activation:syn-Norgestimate undergoes rapid enzymatic transformation in vivo:
Table 1: Key Structural Features of syn-Norgestimate
Position | Modification | Functional Significance |
---|---|---|
C3 | syn-Oxime | Reduces androgenicity; enhances metabolic stability |
C13 | Ethyl group | Stabilizes progesterone receptor binding conformation |
C17α | Ethynyl group | Prevents aromatization; extends half-life |
C17β | Acetate ester | Serves as a prodrug moiety for gradual hydrolysis in vivo |
Origins and Synthesis:syn-Norgestimate was first synthesized in 1965 by Ortho Pharmaceutical Corporation (a subsidiary of Johnson & Johnson) during research aimed at developing progestins with improved metabolic profiles. The strategic incorporation of the C3 oxime group differentiated it from existing 19-nortestosterone analogs and was pivotal in reducing androgenic side effects [1] [7].
Patent Landscape:
Table 2: Historical Milestones in syn-Norgestimate Development
Year | Event | Significance |
---|---|---|
1965 | Initial synthesis | Structural design focused on reduced androgenicity |
1975 | Core compound patent granted | Protected synthesis and progestational utility |
1986 | Introduced for contraception (Europe) | First clinical use in combined oral contraceptives |
1989 | FDA approval (USA) | Market launch as Ortho-Cyclen® |
1999 | Menopausal therapy formulation (USA) | Combined with estradiol for hormone replacement therapy |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4